molecular formula C13H13N3O2 B14572930 1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- CAS No. 61416-39-5

1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)-

Cat. No.: B14572930
CAS No.: 61416-39-5
M. Wt: 243.26 g/mol
InChI Key: RHQDDSXNQVXFLS-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by its unique structure, which includes an imidazole ring and a carboxamide group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- is unique due to its specific structure, which includes a phenylethyl moiety attached to the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61416-39-5

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(1-oxo-1-phenylpropan-2-yl)imidazole-1-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-10(12(17)11-5-3-2-4-6-11)15-13(18)16-8-7-14-9-16/h2-10H,1H3,(H,15,18)

InChI Key

RHQDDSXNQVXFLS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(=O)N2C=CN=C2

Origin of Product

United States

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